molecular formula C14H12ClNO2 B14244633 Benzene, 1-chloro-4-(2-nitro-1-phenylethyl)- CAS No. 444144-86-9

Benzene, 1-chloro-4-(2-nitro-1-phenylethyl)-

Cat. No.: B14244633
CAS No.: 444144-86-9
M. Wt: 261.70 g/mol
InChI Key: QKOIJHPIFXIYEK-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-(2-nitro-1-phenylethyl)-: is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chlorine atom and a nitro-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(2-nitro-1-phenylethyl)- can be achieved through several methods. One common approach involves the nitration of 1-chloro-4-phenylethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-chloro-4-(2-nitro-1-phenylethyl)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed:

    Phenolic Derivatives: Formed through nucleophilic substitution.

    Amino Derivatives: Resulting from the reduction of the nitro group.

    Quinones: Produced through oxidation reactions.

Scientific Research Applications

Benzene, 1-chloro-4-(2-nitro-1-phenylethyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-(2-nitro-1-phenylethyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, DNA binding, and modulation of cellular pathways.

Comparison with Similar Compounds

    Benzene, 1-chloro-4-nitro-: Similar structure but lacks the phenylethyl group.

    Benzene, 1-chloro-4-phenylethyl-: Similar structure but lacks the nitro group.

    Benzene, 1-nitro-4-(2-phenylethyl)-: Similar structure but lacks the chlorine atom.

Uniqueness: Benzene, 1-chloro-4-(2-nitro-1-phenylethyl)- is unique due to the presence of both the nitro and phenylethyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

444144-86-9

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

1-chloro-4-(2-nitro-1-phenylethyl)benzene

InChI

InChI=1S/C14H12ClNO2/c15-13-8-6-12(7-9-13)14(10-16(17)18)11-4-2-1-3-5-11/h1-9,14H,10H2

InChI Key

QKOIJHPIFXIYEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=C(C=C2)Cl

Origin of Product

United States

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